Cas no 643-12-9 (D-chiro Inositol)
D-chiro Inositol Chemical and Physical Properties
Names and Identifiers
-
- D-chiro-Inositol
- D-chiro Inositol
- D-(+)-chiro-Inositol
- 1,2,4
- 1D-chiro-Inositol
- 3,5,6-hexahydroxycyclohexane
- cis-inositol
- cyclohexanehexol
- D-Chiro-inositol(DCI)
- D-CHIRO-INOSITOL(DISD)
- D-Inositol
- Scyllo-inositol
- myo-inositol
- inositol
- Muco-Inositol
- i-Inositol
- epi-Inositol
- Allo-inositol
- meso-Inositol
- 1L-Chiro-inositol
- Myoinositol
- Scyllitol
- mesoinositol
- Quercinitol
- Myoinosite
- Dambose
- Cyclohexane-1,2,3,4,5,6-hexaol
- Neo-inositol
- Meat sugar
- Cocositol
- Inositene
- Phaseomannite
- Inositina
- Inosital
- cyclohexane-1,2,3,4,5,6-hexol
- Iso-inositol
- Phaseomannitol
- Cyclohexitol
- Scyllite
- Mesoinosite
- Mesoino
- HMS2235H05
- I0628
- 488-58-4
- 41546-34-3
- Q2974313
- CHEBI:23927
- NCI60_041778
- DTXSID30110000
- CHEBI:27372
- Mesoinosit
- SMR000857145
- NCGC00159409-04
- MFCD00065455
- Q3347078
- STL453612
- Z1486007281
- NSC127230
- neoinositol
- 63GQX5QW03
- rel-(1r,2r,3r,4r,5r,6r)-Cyclohexane-1,2,3,4,5,6-hexaol
- scyllo-Inositol, >=98%
- SCHEMBL12735687
- (1R,2R,3S,4S,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- 1,3,4,5,6-Cyclohexanehexol
- CDAISMWEOUEBRE-GNIYUCBRSA-N
- (-)-Inositol
- I0632
- KBioSS_002075
- HMS2091N13
- rac-chiro-1,2,3,4,5,6-cyclohexanehexol
- CS-0083766
- AKOS006332036
- W-202862
- EN300-25914216
- (1R,2R,3S,4R,5r,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- EN300-658805
- HY-W010041
- AKOS015960633
- NSC-757076
- MI
- DTXSID7023146
- E78671
- Inositol, allo-
- DTXSID601028825
- C06151
- Inositol [USAN:NF]
- L-(-)-chiro-Inositol
- Spectrum_001595
- NSC55558
- bmse000102
- (1R,2S,3s,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- D91187
- Q3011024
- J101.891D
- DTXSID50905091
- CHEBI:22357
- AI3-16111
- 643-12-9
- Inositol, scyllo-
- rac-chiro-inositol
- 576-63-6
- epi-Inositol, >=98.0% (HPLC)
- NSC25142
- Spectrum5_000961
- EINECS 207-682-0
- 643-10-7
- I0633
- SY060836
- CHEBI:17268
- 1,2,3,4,5,6-Cyclohexanehexol #
- NSC55552
- GTPL4649
- AKOS006240678
- NSC55551
- DTXCID2065254
- C06152
- CDAISMWEOUEBRE-GPIVLXJGSA-N
- AKOS015994742
- EPIINOSITOL
- SCHEMBL187397
- NSC8101
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- UNII-R1Y9F3N15A
- (1R,2R,3S,4S,5S,6R)-CYCLOHEXANE-1,2,3,4,5,6-HEXOL
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexol
- MFCD00272608
- myo-Inositol, purum, >=98.0% (HPLC)
- (1r,2r,3r,4r,5r,6r)-cyclohexane-1,2,3,4,5,6-hexaol
- CHEBI:10642
- R1Y9F3N15A
- KBio2_004643
- INOSITOL [MART.]
- chiro-inositol
- Mesovit
- C06153
- 488-59-5
- EINECS 201-781-2
- CHEMBL1231671
- NSC-25142
- SCHEMBL4748543
- Matezodambose
- Inosital (TN)
- AS-68396
- NCGC00159409-02
- Inositol (NF)
- SCHEMBL13058696
- D-chiro-Inositol, >=98.0% (HPLC)
- CS-0369552
- NSC-55552
- Inositol, United States Pharmacopeia (USP) Reference Standard
- J9.771C
- NSC 127230
- INOSITOL [WHO-DD]
- (+)-Epi-Inositol
- 1,2,3/4,5,6-cyclohexanehexol
- SCHEMBL5969
- s4530
- S6176
- NSC-45517
- myo-Inositol, SAJ special grade, >=99.0%
- AKOS027327401
- myo-Inositol, >=99%
- DB15350
- Inositol, meso-
- CHEBI:27374
- BRD-K52618540-001-09-9
- SCHEMBL13207905
- NS00007581
- CHEBI:23311
- (1R,2R,3R,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- GTPL4645
- I0040
- cis-1,2,4-trans-3,5,6-Cyclohexanehexol
- CHEBI:25492
- UNII-587A93P465
- NSC45517
- MEGxp0_001817
- INOSITOL (D)
- CAS-87-89-8
- Inositol, myo- (8CI)
- KBio2_007211
- ELND005
- 1,2,3,4,5,6-Hexahydroxycyclohexane
- INS
- inositol myo-
- Spectrum3_001053
- epi-Inositol; Inositol, epi- (8CI); epi-Cyclohexanehexol
- myo-Inositol, Vetec(TM) reagent grade, 99%
- CHEMBL468154
- 1,3,5/2,4,6-cyclohexanehexol
- INOSITOL, MESO
- HY-121962
- 1,2,4,5/3,6-cyclohexanehexol
- (1R,2S,3r,4R,5S,6s)-cyclohexane-1,2,3,4,5,6-hexol
- HY-W016509
- KBioGR_001885
- SMR000857319
- (1r,2R,3S,4r,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Q3023527
- 1VS4X81277
- AZD-103
- MLS001335968
- EN300-82941
- SCHEMBL13580047
- C19891
- 488-54-0
- UNII-9O6Y5O4P9W
- SCHEMBL188237
- ELND-005
- GTPL4495
- KS-1420
- DTXSID101028820
- MFCD01321249
- GTPL4648
- 1D-myo-Inositol
- 1,2,3,5/4,6-Cyclohexanehexol
- 551-72-4
- CHIRO-INOSITOLS
- EINECS 207-681-5
- (1R,2R,3R,4S,5S,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- cyclohexane-1R,2R,3S,4S,5R,6S-hexol
- NS00074234
- CHEMBL1950780
- Inositol, chiro-
- 1,2,4/3,5,6-cyclohexanehexol
- D91189
- rel-(1R,2r,3S,4R,5s,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL13114116
- SCHEMBL12377889
- Inositol, neo-
- Mesol
- SCHEMBL6378921
- allo-Inositol, 97%
- CS-0185922
- Mouse antialopecia factor
- NSC-404118
- CDAISMWEOUEBRE-OQYPVSDDSA-N
- NS00079417
- DTXSID901028824
- NCGC00255362-01
- NS00080101
- SCHEMBL13114115
- EN300-7361851
- (1r,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- Q2838375
- SMR000857320
- NSC 55558
- NSC-55551
- 1,3,5/2,4,6-Hexahydroxycyclohexane
- UNII-4661D3JP8D
- UNII-8LQ63P85IC
- W-202861
- KBio3_001826
- J101.889B
- NSC 25142
- LS-13189
- inositols
- Inositol, Pharmaceutical Secondary Standard; Certified Reference Material
- SB46764
- BSPBio_002606
- L-chiro-Inositol
- myo-Inositol, European Pharmacopoeia (EP) Reference Standard
- AC-11070
- HY-W127726
- Inositol, muco-
- NSC-103959
- D91188
- HMS2235M23
- SCHEMBL187278
- DB03106
- Nucite
- INOSITOL [INN]
- bmse000103
- NSC 55552
- D-CHIRO-INOSITOL [USP-RS]
- NCGC00159409-07
- 1D7A27BF-6060-4FA9-AC46-3BD18DBA406E
- NCGC00178580-01
- Q3331426
- CCG-36096
- NSC-8101
- Pharmakon1600-01500352
- myo-Inositol, p.a., 98.0%
- EN300-19631206
- C00137
- I0631
- (-)-chiro-Inositol
- AKOS015912905
- (+)-Chiro-Inositol
- INOSITOL [FCC]
- Chiro-inositol, (+)-
- L-Inositol
- Chiro-inositol, (-)-
- A836375
- L-(-)-chiro-Inositol, 95%
- UNII-6R79WV4R10
- 6R79WV4R10
- myo-Inositol, for microbiology, >=99.0%
- SCHEMBL6791918
- CHEMBL1222251
- cis-1,2,3,5-trans-4,6-Cyclohexanehexol
- CS-W017225
- Inositol, cis-
- DB-051584
- CCRIS 6745
- W-203168
- EN300-7411506
- Rat antispectacled eye factor
- (1s,2R,3R,4s,5S,6S)-cyclohexane-1,2,3,4,5,6-hexol
- CHEMBL278373
- UNII-4L6452S749
- rel-(1S,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexaol
- I0629
- 6917-35-7
- 1,3,5/4,6-Cyclohexanehexol
- SCHEMBL959405
- D-(+)-chiro-Inositol, 95%
- INOSITOL [MI]
- KS-1284
- SR-05000001655-1
- L-myo-Inositol
- epi-Cyclohexanehexol
- INOSITOL [USAN]
- NS00079658
- HMS3369B06
- 220128F1-89BF-442D-AD6D-E6D1EA7BA625
- EINECS 209-000-7
- INOSITOL [VANDF]
- AZD 103
- W-203392
- T72516
- EN300-19632288
- UNII-M94176HJ2F
- Inositol (VAN)
- CDAISMWEOUEBRE-LOLGQZEGSA-N
- myo-Inositol, BioReagent, suitable for cell culture, suitable for insect cell culture, suitable for plant cell culture
- DB13178
- Inositol, myo-
- (1R,2R,3R,4R,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- AKOS015912934
- CS-W010757
- HY-B1411
- Tox21_111642
- MLS001335966
- SCHEMBL188106
- I-6500
- DTXSID201028823
- CHEMBL3976780
- Inositol (VAN8C
- DL-CHIRO-INOSITOL
- Epitope ID:144993
- CHEBI:27987
- (1R,2R,3S,4S,5S,6S)-Cyclohexane-1,2,3,4,5,6-hexaol
- NSC-55558
- Hexahydroxycyclohexane
- NCGC00159409-08
- 1,2,3,4,5,6-cyclohexanehexol, (1alpha,2alpha,3alpha,4beta,5alpha,6beta)
- 1,2,3,4,5,6-Cyclohexanehexol
- Inositol, D-chiro-
- cis-Inositol, >=98.0% (TLC)
- NS00080335
- KBio2_002075
- SB45039
- Inositol, epi-
- SCHEMBL14542470
- SR-05000001655-5
- HMS3373E05
- AKOS027320475
- EINECS 230-024-9
- (1R,2S,3r,4R,5S,6r)-cyclohexane-1,2,3,4,5,6-hexol
- F19572
- CS-4782
- MLS001335965
- alloinositol
- NSC 103959
- (1s,2s,3s,4s,5s,6s)-cyclohexane-1,2,3,4,5,6-hexol
- NSC103959
- SCHEMBL187796
- cis-1,3,5-trans-4,6-Cyclohexanehexol
- HMS3369F20
- SR-05000001655
- 8LQ63P85IC
- MLS001332378
- AKOS015960429
- MFCD00799555
- EINECS 211-393-5
- SCHEMBL1055883
- AKOS015895894
- MFCD00003863
- Bios I
- DB-054642
- MLS001332377
- NCIOpen2_008191
- J101.888D
- Tox21_302035
- EINECS 211-394-0
- SCHEMBL5832
- SCHEMBL5831
- MLS001335967
- D-(+)-Chiro Inositol
- D-myo-Inositol
- Inositol, i-
- BCP25172
- myo-Inositol, BioUltra, >=99.5% (HPLC)
- HMS2230N03
- 1.ALPHA.,2.ALPHA.,3.BETA.,4.ALPHA.,5.BETA.,6.BETA.-CYCLOHEXANEHEXOL
- NS00080052
- CS-0039882
- 1,2,3,4,5/6-cyclohexanehexol
- Spectrum4_001193
- W-203081
- SBI-0051369.P003
- Levoinositol
- bmse000922
- CS-0023004
- NSC 404118
- MYO-INOSITOL [EP MONOGRAPH]
- D-CHIRO-INOSITOL [WHO-DD]
- MFCD00077932
- J101.892B
- 488-55-1
- UNII-1VS4X81277
- 38876-99-2
- 2os9
- (1r,2R,3S,4s,5R,6S)-cyclohexane-1,2,3,4,5,6-hexol
- ELND 005
- D08079
- 1,2,4/3,5,6-Cyclohexane-1,2,3,4,5,6-hexol
- 9O6Y5O4P9W
- cis-1,2,3,4,5,6-cyclohexanehexol
- SB46855
- (1R,2R,3S,4R,5S,6S)-cyclohexane-1,2,3,4,5,6-hexaol
- SCHEMBL959404
- orthorhombic myo-inositol
- Insitolum
- SCHEMBL12711208
- CDAISMWEOUEBRE-NIPYSYMMSA-N
- DTXSID301028826
- 7B0CEF84-D9CE-4A88-AA7D-EC50C89387A5
- NSC-127230
- SCHEMBL12411898
- Inositol, myo
- DB-051583
- 1-L-chiro-Inositol
- AS-68424
- Q3205874
- NCGC00178580-03
- Q3589114
- 4irx
- SB44732
- bmse000901
- NCGC00169828-01
- SCHEMBL491333
- 1,2,3,4,5,6-HEXAHYDROXY-CYCLOHEXANE
- AKOS024318869
- myo-Inositol;meso-Inositol
- NSC757076
- 4661D3JP8D
- CHEBI:24848
- DTXSID101028818
- INOSITOL [USP-RS]
- HY-W021265
- I0630
- 87-89-8
- 1L-myo-Inositol
- 587A93P465
- HY-N3021
- SCHEMBL6468882
- scyllo-Cyclohexanehexol
- CBU
- Inosite
- SCHEMBL12371461
- Q407997
- INOSITOL (L)
- 1,2,3,4/5,6-cyclohexanehexol
- 1,2,3,5-trans-4,6-Cyclohexanehexol, cis-
- 4L6452S749
- J101.890F
- 1,2,3,4,5,6-Cyclohexanehexol, (cis,cis,cis,trans,cis,trans)- #
- bmse000113
- 2H3
- Muscle sugar
- NCGC00159409-03
- Isoinositol
- NSC404118
- ACon1_002457
- AS-10616
- SCHEMBL21388397
- UNII-63GQX5QW03
- Inositol [Nonspecific isomer]
- M94176HJ2F
- Q743661
- Q-201583
- SCHEMBL13114128
- NSC 8101
- M01914
- 1,2,3,4,5,6/0-cyclohexanetetrol
- an inositol
- Tox21_111642_1
- AB00051982_13
- D78450
- (+)-Inositol
-
- MDL: MFCD00272608
- Inchi: 1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
- InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
- SMILES: O([H])C1([H])C([H])(C([H])(C([H])(C([H])(C1([H])O[H])O[H])O[H])O[H])O[H]
Computed Properties
- Exact Mass: 180.06300
- Monoisotopic Mass: 180.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 104
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: -3.7
- Topological Polar Surface Area: 121
Experimental Properties
- Color/Form: Solids
- Density: 1.2805 (rough estimate)
- Melting Point: 230 °C (lit.)
- Boiling Point: 232.96°C (rough estimate)
- Flash Point: 143.4±21.9 °C
- Refractive Index: 1.5730 (estimate)
- Solubility: 生物体外In Vitro:H2O : 75 mg/mL(416.30 mM;Need ultrasonic)
- PSA: 121.38000
- LogP: -3.83460
- Solubility: Not determined
- Optical Activity: [α]23/D +60°, c = 1.2 in H2O
D-chiro Inositol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25; S36; S26
-
Hazardous Material Identification:
- Safety Term:S24/25
- Storage Condition:2-8°C
- Risk Phrases:R20/21/22
D-chiro Inositol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D131001-1g |
D-chiro Inositol |
643-12-9 | >98%(HPLC) | 1g |
¥402.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D131001-250mg |
D-chiro Inositol |
643-12-9 | >98%(HPLC) | 250mg |
¥304.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D131001-50mg |
D-chiro Inositol |
643-12-9 | >98%(HPLC) | 50mg |
¥75.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D131001-5g |
D-chiro Inositol |
643-12-9 | >98%(HPLC) | 5g |
¥1241.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-1g |
D-chiro Inositol |
643-12-9 | 98% | 1g |
¥245 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-200mg |
D-chiro Inositol |
643-12-9 | 98% | 200mg |
¥76 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R021707-5g |
D-chiro Inositol |
643-12-9 | 98% | 5g |
¥1142 | 2023-09-08 | |
| ChemScence | CS-0023004-10mg |
D-chiro-Inositol |
643-12-9 | ≥98.0% | 10mg |
$50.0 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 468045-100MG |
D-chiro Inositol |
643-12-9 | 100mg |
¥851.17 | 2023-12-06 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 468045-1G |
D-chiro Inositol |
643-12-9 | 1g |
¥1232.95 | 2023-12-06 |
D-chiro Inositol Suppliers
D-chiro Inositol Related Literature
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1. A synthetic cyclitol-nucleoside conjugate polyphosphate is a highly potent second messenger mimicWolfgang Dohle,Xiangdong Su,Stephen J. Mills,Ana?M. Rossi,Colin W. Taylor,Barry V. L. Potter Chem. Sci. 2019 10 5382
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M. Belén Cid,Francisco Alfonso,Inés Alonso,Manuel Martín-Lomas Org. Biomol. Chem. 2009 7 1471
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Qiong Yang,Yao Zhang,Luqi Li,Jia Li,Yunlong Li,Lin Han,Min Wang Food Funct. 2022 13 7192
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Gavin F. Painter,Andrew Falshaw,Herbert Wong Org. Biomol. Chem. 2004 2 1007
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5. Short practical synthesis of (3R,4R,5R,6R)-tetrahydroxyazepane and (3S,4S,5S,6S)-tetrahydroxyazepane from D- and L-chiro-inositol, respectivelyGavin F. Painter,Andrew Falshaw J. Chem. Soc. Perkin Trans. 1 2000 1157
Additional information on D-chiro Inositol
D-chiro Inositol: A Comprehensive Overview of Its Chemical Profile and Therapeutic Applications
D-chiro Inositol, with the chemical formula C6H12O6 and CAS number643-12-9, is a stereoisomer of inositol that has garnered significant attention in the field of pharmaceutical research and biomedicine. This compound, also known as (2S,3R,4S,5R)-1,2,3,4,5-pentahydroxycyclohexane, is structurally distinct from myo-inositol and has been studied extensively for its potential therapeutic benefits.
The unique stereochemistry of D-chiro Inositol imparts distinct biological activities that differentiate it from other inositols. Its molecular structure consists of a cyclohexane ring substituted with five hydroxyl groups, which contribute to its solubility in water and its ability to interact with various biological targets. This structural feature has made it a subject of interest for researchers exploring novel pharmacological interventions.
In recent years, D-chiro Inositol has been recognized for its role in modulating cellular signaling pathways associated with insulin resistance, polycystic ovary syndrome (PCOS), and metabolic disorders. Its ability to activate the insulin receptor and improve insulin sensitivity has positioned it as a promising candidate for the treatment of type 2 diabetes and related metabolic conditions. Furthermore, studies have indicated its potential in enhancing ovarian function and reproductive health.
One of the most compelling areas of research involving D-chiro Inositol is its impact on female reproductive health. Clinical trials have demonstrated its efficacy in improving ovulation rates and reducing antral follicle counts in women with PCOS. The compound's ability to modulate the activity of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway has been implicated in its beneficial effects on ovarian function. This pathway is crucial for regulating cell growth and differentiation, making D-chiro Inositol a valuable therapeutic agent for addressing reproductive disorders.
The pharmacokinetic properties of D-chiro Inositol have also been thoroughly investigated. Studies have shown that it exhibits good oral bioavailability and can be effectively administered via oral routes. This makes it a convenient therapeutic option for patients requiring long-term treatment. Additionally, its stability under various physiological conditions enhances its suitability for formulation into pharmaceutical products.
Recent advancements in metabolomics have provided further insights into the mechanisms by which D-chiro Inositol exerts its therapeutic effects. Researchers have identified specific metabolites derived from this compound that contribute to its biological activity. These metabolites interact with various enzymes and receptors, leading to improved insulin sensitivity and reduced inflammation. Such findings underscore the complexity of D-chiro Inositol's pharmacological actions and highlight its potential as a multifaceted therapeutic agent.
The clinical applications of D-chiro Inositol extend beyond metabolic and reproductive health. Emerging evidence suggests that it may have neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. Its ability to cross the blood-brain barrier and modulate intracellular signaling pathways has sparked interest in its potential role in maintaining cognitive function.
In conclusion, D-chiro Inositol, identified by CAS number643-12-9, is a versatile compound with significant therapeutic potential across multiple domains of medicine. Its unique structural features and ability to modulate key cellular pathways make it an attractive candidate for the development of new treatments for metabolic disorders, reproductive health issues, and potentially neurodegenerative diseases. As research continues to uncover new applications for this compound, its importance in modern medicine is likely to grow further.
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